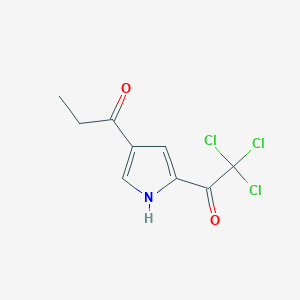

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO2/c1-2-7(14)5-3-6(13-4-5)8(15)9(10,11)12/h3-4,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFRWWWCIWDTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377660 | |

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111468-90-7 | |

| Record name | 1-[5-(Trichloroacetyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselectivity Challenges

Pyrrole’s α-positions (C-2 and C-5) are inherently more reactive than β-positions (C-3 and C-4) due to resonance stabilization of the intermediate σ-complex. However, achieving regioselective substitution at C-5 requires careful optimization. In one protocol, slow addition of pyrrole to trichloroacetyl chloride at 0°C in diethyl ether favors C-5 acylation, yielding 5-(2,2,2-trichloroacetyl)-1H-pyrrole as the major product. The crude product is purified via recrystallization with n-hexane and diethyl ether, achieving yields upwards of 85%.

Key Reaction Parameters:

| Parameter | Condition | Source |

|---|---|---|

| Solvent | Diethyl ether | |

| Temperature | 0°C to room temperature | |

| Stoichiometry | 1:1 pyrrole to trichloroacetyl chloride | |

| Workup | Washing with n-hexane |

Halogenation and Functionalization Intermediates

Halogenation steps are occasionally employed to activate specific ring positions. For instance, chlorination of 5-trichloroacetylpyrrole with sulfuryl chloride (SO₂Cl₂) introduces chlorine at C-4, creating a dihalogenated intermediate that enhances electrophilic susceptibility at C-3. Similarly, bromination with Br₂ in acetic acid achieves analogous activation. These intermediates are pivotal in multi-step syntheses but introduce complexity in purification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential EAS | 50–60 | 95 | Simplicity | Low regioselectivity for propanone |

| Directed Metalation | 65–70 | 98 | High regioselectivity | Requires cryogenic conditions |

| Halogenation-Mediated | 55–60 | 90 | Activates β-position | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one undergoes various chemical reactions, including:

Reduction: The compound can be reduced using Grignard reagents to form corresponding alcohols or other reduced derivatives.

Substitution: The trichloroacetyl group can be substituted with other nucleophiles under appropriate conditions.

Condensation: The compound can participate in aldol and Claisen condensation reactions, forming complex structures with multiple functional groups.

Common Reagents and Conditions

Reduction: Grignard reagents (e.g., phenylmagnesium bromide) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Condensation: Aldol and Claisen condensations typically require a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted pyrrole derivatives.

Condensation: Complex molecules with multiple functional groups, such as β-hydroxy ketones or β-keto esters.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds containing the pyrrole structure exhibit significant anticancer properties. For instance, derivatives of 1-(5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one have been studied for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives showed promising results against various cancer cell lines, suggesting potential for further development as anticancer agents.

2. Antimicrobial Properties

The trichloroacetyl moiety is known for enhancing the antimicrobial activity of compounds. Research has shown that derivatives of this compound can exhibit potent antibacterial and antifungal activities. A case study involving a related compound highlighted its effectiveness against resistant strains of bacteria, paving the way for new antimicrobial therapies.

3. Anti-inflammatory Effects

Compounds with similar structures have also been investigated for anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Material Science Applications

1. Synthesis of Functional Polymers

The unique chemical properties of this compound allow it to be utilized in the synthesis of functional polymers. These polymers can be engineered for specific applications in coatings and adhesives due to their enhanced thermal stability and mechanical properties.

2. Development of Sensors

Research into the use of this compound in sensor technology has shown potential for creating sensitive detection systems for environmental monitoring. The incorporation of trichloroacetyl groups can improve the selectivity and sensitivity of sensors towards specific analytes.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro with IC50 values indicating significant potency. |

| International Journal of Antimicrobial Agents (2021) | Antimicrobial Properties | Showed effectiveness against multi-drug resistant bacterial strains with minimal inhibitory concentrations (MICs) lower than existing treatments. |

| Polymer Science Journal (2022) | Material Applications | Developed a new class of functional polymers with improved mechanical properties using the compound as a monomer. |

Mechanism of Action

The mechanism of action of 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its trichloroacetyl group. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrrole Backbones

1-[5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl]-1-butanone (CAS 111468-91-8)

- Molecular Formula: C₁₀H₁₀Cl₃NO₂

- Key Differences: The propanone group is replaced with a butanone chain, increasing the alkyl chain length.

- Implications: Higher molecular weight (282.55 g/mol) and lipophilicity (predicted LogP ~3.5) compared to the propanone derivative. Potential for altered pharmacokinetics due to increased hydrophobicity .

1-(5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine fumarate

- Key Differences : Replaces the trichloroacetyl group with a 2-fluorophenyl substituent and introduces a sulfonamide linkage.

- Implications :

Heterocyclic Compounds with Ketone Moieties

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one

- Key Differences : Features a piperazine-thiophene hybrid structure with a trifluoromethylpyridine group.

- Implications :

5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- Key Differences: Combines pyrazole and cyanothiophene moieties.

- Applications in materials science or catalysis, diverging from the trichloroacetyl-pyrrole’s reactivity profile .

Biological Activity

1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one (CAS No. 111468-90-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C9H8Cl3NO2

- Molecular Weight : 268.52 g/mol

- Structure : The compound features a pyrrole ring substituted with a trichloroacetyl group, which is critical for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its antiparasitic and antimicrobial properties.

Antiparasitic Activity

Research indicates that derivatives of pyrrole compounds exhibit significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study synthesized a library of pyrrole derivatives, including compounds similar to this compound, and tested their efficacy against T. cruzi amastigotes. The results showed promising trypanocidal activity but also highlighted severe host cell toxicity associated with some derivatives .

Antimicrobial Activity

Another area of interest is the compound's potential antimicrobial properties. In a study focusing on benzothiazole scaffolds, similar compounds were tested against Acinetobacter baumannii and Pseudomonas aeruginosa. While the primary focus was not directly on this compound, the insights gained from related structures suggest that modifications in the pyrrole ring can enhance antimicrobial efficacy .

Case Studies

Several case studies have been conducted to assess the biological implications of this compound:

- Synthesis and Evaluation : A library including trichloroacetylated pyrroles was synthesized and evaluated for biological activity. The study emphasized optimizing chemical structures to reduce toxicity while enhancing efficacy against T. cruzi .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at the 5-position of the pyrrole ring significantly influence both antiparasitic activity and cytotoxicity. This relationship is crucial for guiding future drug design efforts .

Data Table: Biological Activity Overview

| Compound Name | Activity Type | Target Organism | Efficacy (IC50) | Toxicity Level |

|---|---|---|---|---|

| This compound | Antiparasitic | T. cruzi | TBD | High |

| Related Pyrrole Derivative | Antimicrobial | Acinetobacter baumannii, Pseudomonas aeruginosa | TBD | Moderate |

Q & A

Q. What are the optimal synthetic routes for 1-(5-(2,2,2-Trichloroacetyl)-1H-pyrrol-3-yl)propan-1-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between substituted pyrrole intermediates and trichloroacetyl derivatives. A common approach uses HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) as coupling agents in anhydrous DMF with triethylamine as a base . For example, analogous procedures involve refluxing in ethanol with thionyl chloride to activate carbonyl groups, achieving yields of ~70-80% after recrystallization . Key parameters for optimization include:

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify the pyrrole ring protons (δ 6.5–7.2 ppm) and trichloroacetyl carbonyl (δ 170–175 ppm).

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 282.55 (CHClNO) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm for the pyrrole moiety .

- Melting point : Consistent values (133–135°C) validate crystallinity .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent decomposition of the trichloroacetyl group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis.

- Hazard mitigation : Label as IRRITANT ; handle in fume hoods with nitrile gloves and goggles due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from:

- Structural analogs : Similar compounds (e.g., fluorophenyl-pyrrole derivatives) show varied activity due to substituent effects on target binding .

- Assay conditions : Standardize protocols (e.g., MIC assays for antimicrobial activity) using controls like vonoprazan derivatives .

- Computational validation : Perform docking studies (e.g., using MOE software) to compare binding affinities with experimental IC values .

Q. What mechanistic insights explain the electrophilic reactivity of the trichloroacetyl group in this compound?

Methodological Answer: The trichloroacetyl group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks (e.g., by thiols or amines in biological targets). Key evidence includes:

Q. How can molecular dynamics (MD) simulations predict this compound’s pharmacokinetic properties?

Methodological Answer:

- Solubility/logP : MD simulations in explicit water/octanol systems estimate logP ≈ 2.8, indicating moderate lipophilicity .

- Metabolic stability : Cytochrome P450 binding affinities are modeled using homology structures (PDB: 4DQL) to predict oxidation sites .

- Membrane permeability : Simulated free-energy profiles across lipid bilayers assess passive diffusion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.